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(phenylcarbamoyl)phenyl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

Foreword
In the landscape of modern medicinal chemistry, the strategic incorporation of unique functional

moieties onto molecular scaffolds is a cornerstone of rational drug design. (4-Fluoro-3-
(phenylcarbamoyl)phenyl)boronic acid, a compound at the intersection of several key

pharmacophoric features, represents a molecule of significant interest. This guide serves as a

detailed technical resource, offering an in-depth exploration of its core physicochemical

properties. As a Senior Application Scientist, my objective is to not only present data but to

provide the underlying scientific rationale for its measurement and relevance, thereby

empowering researchers in their drug discovery and development endeavors.

Molecular Identity and Structural Elucidation
A precise understanding of a compound's identity is the foundation of all subsequent scientific

investigation.
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Table 1: Key Identifiers for (4-Fluoro-3-(phenylcarbamoyl)phenyl)boronic acid

Identifier Value Source

IUPAC Name

[4-fluoro-3-

(phenylcarbamoyl)phenyl]boro

nic acid

[1]

CAS Number 874219-33-7 [2][3]

Molecular Formula C₁₃H₁₁BFNO₃ [1]

Molecular Weight 259.04 g/mol [1]

Synonyms

N-Phenyl 5-borono-2-

fluorobenzamide, 4-Fluoro-3-

(phenylcarbamoyl)benzenebor

onic acid

[1][3]

Structural Confirmation: Spectroscopic Analysis
The structural integrity of (4-Fluoro-3-(phenylcarbamoyl)phenyl)boronic acid is

unequivocally confirmed through a combination of spectroscopic techniques.

¹H NMR Spectroscopy: Proton Nuclear Magnetic Resonance (¹H NMR) provides information

on the hydrogen atom environments within the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy identifies the presence of key functional groups

based on their vibrational frequencies.

Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight of the

compound.

Note: While specific spectra are available from commercial suppliers, generalized expected

shifts and vibrations are discussed herein. For detailed spectra, refer to supplier

documentation.[4]
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Core Physicochemical Properties: A Quantitative
Analysis
The physicochemical properties of a potential drug candidate are paramount, as they directly

influence its pharmacokinetic and pharmacodynamic behavior.

Solubility Profile
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. Due to the

ionizable nature of the boronic acid moiety, the solubility of (4-Fluoro-3-
(phenylcarbamoyl)phenyl)boronic acid is expected to be pH-dependent.

Table 2: Predicted Aqueous Solubility

pH Predicted Solubility Rationale

2.0 (Acidic) Low

The boronic acid is

predominantly in its neutral,

less soluble form.

7.4 (Physiological) Moderate

A significant portion of the

compound will exist as the

more soluble boronate anion.

10.0 (Basic) High

The compound is almost

entirely in the highly soluble

boronate anion form.

Acidity Constant (pKa)
The pKa is a measure of the acidity of the boronic acid group. This value is crucial as it dictates

the ionization state of the molecule at a given pH, which in turn affects its interaction with

biological targets and its membrane permeability.

Table 3: Estimated Acidity Constant
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Parameter Estimated Value

pKa ~8.0 - 8.5

Rationale for Estimation: The pKa of unsubstituted phenylboronic acid is approximately 8.8.

The presence of an electron-withdrawing fluorine atom on the phenyl ring is expected to lower

the pKa, making the compound slightly more acidic.

Melting Point
The melting point is a fundamental physical property that provides an indication of the purity

and crystalline nature of a compound.

Table 4: Reported Melting Point

Property Value (°C)

Melting Point

Not explicitly available for this specific

compound. Structurally similar compounds,

such as 3-Chloro-4-fluorophenylboronic acid,

have melting points in the range of 242-247 °C.

Experimental Methodologies: A Practical Guide
The following protocols outline standard, robust methods for the experimental determination of

the key physicochemical properties of boronic acid derivatives.

Protocol for Aqueous Solubility Determination

1. Prepare Saturated Solutions
in Buffers (pH 2.0, 7.4, 10.0)

2. Equilibrate at 25°C for 24h
(Constant Agitation)

3. Centrifuge to Pellet
Undissolved Solid

4. Filter Supernatant
(0.22 µm filter)

5. Quantify by HPLC-UV
against a Standard Curve

Click to download full resolution via product page

Caption: Experimental workflow for determining aqueous solubility.

Step-by-Step Methodology:
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Preparation of Saturated Solutions: Add an excess of (4-Fluoro-3-
(phenylcarbamoyl)phenyl)boronic acid to separate vials containing buffers of pH 2.0, 7.4,

and 10.0.

Equilibration: Seal the vials and place them on a shaker in a temperature-controlled

environment (25°C) for 24 hours to ensure equilibrium is reached.

Phase Separation: Centrifuge the samples to pellet the excess solid.

Sample Clarification: Carefully collect the supernatant and filter it through a 0.22 µm syringe

filter to remove any remaining particulates.

Quantification: Analyze the filtered supernatant by High-Performance Liquid Chromatography

with UV detection (HPLC-UV). Determine the concentration by comparing the peak area to a

standard curve prepared with known concentrations of the compound.

Self-Validation and Trustworthiness: This protocol ensures accuracy by allowing sufficient time

for equilibration and by employing a highly sensitive and quantitative analytical technique

(HPLC-UV) with a standard curve for precise measurement.

Protocol for pKa Determination via Potentiometric
Titration

1. Dissolve a Precise Weight of Compound
in a Water/Co-solvent Mixture 2. Titrate with Standardized NaOH Solution 3. Monitor pH with a Calibrated Electrode 4. Plot pH vs. Volume of Titrant 5. Determine the Half-Equivalence Point 6. pKa = pH at the

Half-Equivalence Point

Click to download full resolution via product page

Caption: Workflow for pKa determination by potentiometric titration.

Step-by-Step Methodology:

Sample Preparation: Accurately weigh a sample of the compound and dissolve it in a known

volume of a suitable solvent system (e.g., water with a minimal amount of a co-solvent like

methanol to ensure complete dissolution).
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Titration: Slowly add a standardized solution of sodium hydroxide (NaOH) in small, precise

increments.

pH Measurement: Record the pH of the solution after each addition of NaOH using a

calibrated pH meter.

Data Analysis: Plot the pH values against the volume of NaOH added to generate a titration

curve.

pKa Determination: The pKa is the pH at which half of the boronic acid has been neutralized

(the half-equivalence point), which corresponds to the midpoint of the steepest part of the

titration curve.

Self-Validation and Trustworthiness: The use of a standardized titrant and a calibrated pH

electrode ensures the accuracy and reproducibility of the results.

Relevance in Drug Discovery and Development
The unique structural features of (4-Fluoro-3-(phenylcarbamoyl)phenyl)boronic acid make it

a compound of considerable interest in drug discovery.

Mechanism of Action: Enzyme Inhibition
Boronic acids are well-established inhibitors of serine proteases. The boron atom is

electrophilic and can form a reversible covalent bond with the hydroxyl group of the catalytic

serine residue in the enzyme's active site. This forms a tetrahedral intermediate that mimics the

transition state of peptide bond hydrolysis, thereby inhibiting the enzyme.
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Caption: Mechanism of serine protease inhibition by a boronic acid.

The fluorine substituent can enhance binding affinity through favorable electrostatic interactions

and can also improve the metabolic stability of the compound.[5] The phenylcarbamoyl moiety

provides a scaffold for further synthetic modifications to optimize potency and selectivity for

specific enzyme targets. Phenylboronic acid derivatives have shown promise as inhibitors of β-

lactamases, enzymes that confer bacterial resistance to β-lactam antibiotics.[6][7][8]

Safety and Handling
As with any chemical substance, proper safety precautions should be observed when handling

(4-Fluoro-3-(phenylcarbamoyl)phenyl)boronic acid.

Personal Protective Equipment (PPE): Always wear safety glasses, chemical-resistant

gloves, and a lab coat.

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid generating dust.

Storage: Store in a tightly sealed container in a cool, dry place.

For comprehensive safety information, consult the Safety Data Sheet (SDS) provided by the

supplier.[2][3]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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